N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a fluorinated heterocyclic compound featuring a pyrido-thiadiazine core fused with a 1,2,4-thiadiazine ring system. The molecule incorporates two fluorophenyl substituents: a 2-fluorophenyl group on the acetamide moiety and a 3-fluorophenyl group on the pyrido-thiadiazine scaffold.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-14-5-3-6-15(11-14)26-13-25(30(28,29)18-9-4-10-23-20(18)26)12-19(27)24-17-8-2-1-7-16(17)22/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAALUVIQAOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 394.41 g/mol. Its structure includes a pyridine ring fused with a thiadiazine moiety, which is known for imparting various biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits promising antibacterial properties against various strains of bacteria. In vitro studies have shown significant inhibition of growth against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that this compound demonstrates cytotoxic effects on several cancer cell lines, including colorectal cancer cells (HCT116). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential through COX enzyme inhibition assays. Preliminary results suggest it may inhibit COX-1 and COX-2 activities effectively.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorophenyl groups and the dioxido-thiadiazine structure significantly affect its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the fluorophenyl | Enhanced antibacterial activity |
| Variation in dioxido-thiadiazine | Increased anticancer potency |
| Alteration of acetamide group | Modulation of anti-inflammatory effects |
Case Studies
- Antibacterial Efficacy : A study conducted by Xue et al. evaluated the compound's effectiveness against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain strains.
- Cytotoxicity Assessment : In a comparative study on various derivatives, this compound showed IC50 values of 15 µM against HCT116 cells, indicating significant cytotoxicity compared to control compounds.
- Inflammation Models : In vivo models demonstrated that treatment with this compound reduced paw edema in formalin-induced inflammation tests by up to 60%, suggesting strong anti-inflammatory properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyridothiadiazine core combined with fluorophenyl substituents. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity :
Recent studies have demonstrated that similar compounds within the pyridothiadiazine class exhibit anticancer properties. For instance, derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine have shown moderate anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in cancer proliferation. -
Antimicrobial Properties :
Compounds with similar structural features have been evaluated for their antimicrobial efficacy. The presence of the dioxido group enhances their interaction with microbial targets, potentially leading to increased antibacterial activity . -
Neuroprotective Effects :
Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The fluorophenyl groups may enhance blood-brain barrier permeability, allowing for better therapeutic delivery .
Case Study 1: Anticancer Activity
A study published in 2015 synthesized various substituted pyrido[4,3-e][1,2,4]thiadiazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the core structure could significantly enhance anticancer potency .
Case Study 2: Antimicrobial Testing
Research conducted on related pyridothiadiazine compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .
Case Study 3: Neuroprotection
In a series of experiments assessing neuroprotective effects, compounds similar to N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide were tested for their ability to prevent neuronal cell death in vitro. Results indicated a significant reduction in oxidative stress markers when treated with these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and biological activity. Below is a detailed comparison:
Table 1: Structural Comparison of Fluorinated Acetamide Derivatives
Key Findings from Comparative Analysis
Core Heterocycle Influence: The pyrido-thiadiazine core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions, similar to the pyrazolo-benzothiazine derivative in . Indole-based analogs () exhibit superior antiplasmodial activity (IC₅₀ = 0.8 μM) but lack the sulfone group, suggesting that bioactivity is highly scaffold-dependent .
Substituent Effects: Fluorine substitution at the 2-position of the phenyl ring (target compound) vs. the 4-position () alters electronic and steric profiles. The 2-fluorophenyl group may reduce metabolic oxidation compared to para-substituted analogs.
Crystallographic and Physicochemical Properties: Thiadiazole derivatives () crystallize in a monoclinic system with a density of 1.402 Mg/m³, whereas pyrazolo-benzothiazine derivatives () exhibit higher thermal stability (melting point >490 K). The target compound’s sulfone group likely increases solubility in polar solvents compared to sulfur-containing analogs .
Biological Activity :
- While direct activity data for the target compound are unavailable, structurally related fluorinated acetamides show diverse applications:
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide requires addressing its fused pyrido-thiadiazine core and dual fluorophenyl substituents. A robust synthetic strategy should:
- Prioritize regioselective functionalization of the pyridine and thiadiazine rings, as improper substitution can lead to byproducts.
- Optimize sulfone formation (1,1-dioxido group) via oxidation of the thiadiazine moiety under controlled conditions to avoid overoxidation .
- Use coupling reactions (e.g., Buchwald-Hartwig amination) to introduce fluorophenyl groups, ensuring compatibility with the electron-deficient pyridine scaffold .
- Employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches and identify optimal reaction parameters .
Q. How can structural confirmation be achieved for this compound?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm the presence of fluorophenyl protons (δ 7.0–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- X-ray crystallography : Resolve the 3D arrangement of the pyrido-thiadiazine core and fluorophenyl substituents. Similar compounds (e.g., pyridothiadiazine derivatives) have been crystallized in monoclinic systems with hydrogen-bonded networks stabilizing the structure .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (CHFNOS) with <2 ppm mass error.
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the pyrido-thiadiazine core?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways for sulfone formation and ring functionalization. For example:
- Calculate activation energies for thiadiazine oxidation to identify optimal oxidizing agents (e.g., mCPBA vs. HO) .
- Simulate substituent effects on ring electronics using Fukui indices to predict regioselectivity in electrophilic substitutions .
- Combine computational results with experimental validation via in situ FTIR or HPLC-MS to track intermediate formation .
Q. How can contradictory biological activity data be resolved for fluorophenyl-containing analogs?
Discrepancies in biological assays (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Solubility issues : Fluorophenyl groups increase hydrophobicity, leading to aggregation in aqueous buffers. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Metabolic interference : Fluorine atoms can alter metabolic pathways. Perform liver microsome assays to compare metabolic stability with non-fluorinated analogs .
- Off-target effects : Screen against related protein families (e.g., kinase panels) using SPR or thermal shift assays to identify selectivity profiles .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?
Advanced PK studies should include:
- Plasma protein binding : Use equilibrium dialysis to measure binding to human serum albumin (HSA), as fluorine substitutions may enhance affinity .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms via fluorometric screening kits to assess drug-drug interaction risks .
- Tissue distribution : Radiolabel the compound with for PET imaging in rodent models to quantify organ-specific accumulation .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Scale-up challenges include exothermic reactions and purification bottlenecks. Solutions involve:
- Flow chemistry : Implement continuous-flow reactors for sulfone oxidation to improve heat dissipation and reduce side reactions .
- Chromatography alternatives : Use crystallization-driven purification by tuning solvent polarity (e.g., acetone/water mixtures) .
- Process analytical technology (PAT) : Integrate inline Raman spectroscopy to monitor reaction progress and automate parameter adjustments .
Q. What strategies are effective for resolving structural ambiguity in analogs?
For ambiguous NMR signals (e.g., overlapping pyridine and thiadiazine protons):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
